molecular formula C20H23NO2S B5650132 7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5650132
M. Wt: 341.5 g/mol
InChI Key: MLJRPDWENVQAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related spiro compounds involves intricate steps, starting from commercially available reagents. For instance, Ogurtsov and Rakitin (2020) developed a method for synthesizing 8-oxa-2-azaspiro[4.5]decane, a compound with structural similarities, highlighting the complexity of synthesizing spirocyclic compounds which may involve alkylation, cyclization, and functional group transformations (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spirocyclic nature, where a spiro atom (usually a quaternary carbon) is shared between two rings. This unique structure can influence the compound's reactivity and physical properties. Wang et al. (2011) provided insights into the crystal structure of a related compound, revealing the presence of planar and chair conformations within its molecular structure, which could suggest similar structural features for 7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Chemical Reactions and Properties

Spiro compounds, including azaspirocycles, often undergo reactions that exploit the unique reactivity of their spiro center or the functional groups attached to the cyclic frameworks. The synthesis and reactions of these compounds can lead to a wide variety of biologically active molecules, as demonstrated by the diverse synthetic routes and the targeted chemical transformations explored in the literature.

Physical Properties Analysis

The physical properties of spiro compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the presence of a spirocyclic system can affect the compound's crystallinity and phase behavior. The detailed physical properties of 7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane specifically were not found in the available literature but can be inferred based on related compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the applications of spiro compounds in synthesis and industry. The literature on spiro compounds suggests a broad range of reactivities depending on the specific functional groups present and the overall molecular architecture.

properties

IUPAC Name

(5-methyl-4-phenylthiophen-3-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15-18(16-6-3-2-4-7-16)17(12-24-15)19(22)21-10-5-8-20(13-21)9-11-23-14-20/h2-4,6-7,12H,5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJRPDWENVQAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)N2CCCC3(C2)CCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(5-Methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

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